molecular formula C9H6N4 B561343 Benzo[4,5]imidazo[2,1-f][1,2,4]triazine CAS No. 106866-34-6

Benzo[4,5]imidazo[2,1-f][1,2,4]triazine

Cat. No.: B561343
CAS No.: 106866-34-6
M. Wt: 170.175
InChI Key: HGQSXHSXGUMOMR-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused ring structure, which includes both imidazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[4,5]imidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanogen bromide, followed by cyclization to form the triazine ring . Another approach includes the use of halogenated alkyl intermediates and substituted phenylhydrazines . These reactions are often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the triazine ring .

Mechanism of Action

The mechanism of action of benzo[4,5]imidazo[2,1-f][1,2,4]triazine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .

Comparison with Similar Compounds

Benzo[4,5]imidazo[2,1-f][1,2,4]triazine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it suitable for a variety of applications in different fields.

Properties

CAS No.

106866-34-6

Molecular Formula

C9H6N4

Molecular Weight

170.175

IUPAC Name

[1,2,4]triazino[1,6-a]benzimidazole

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-6-11-13(8)9/h1-6H

InChI Key

HGQSXHSXGUMOMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2N=CN=C3

Synonyms

[1,2,4]Triazino[1,6-a]benzimidazole(9CI)

Origin of Product

United States

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